Atr-IN-9

説明

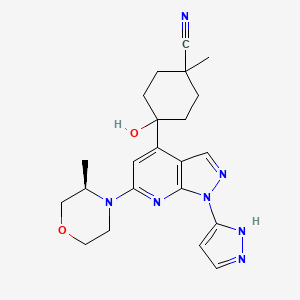

Structure

3D Structure

特性

分子式 |

C22H27N7O2 |

|---|---|

分子量 |

421.5 g/mol |

IUPAC名 |

4-hydroxy-1-methyl-4-[6-[(3R)-3-methylmorpholin-4-yl]-1-(1H-pyrazol-5-yl)pyrazolo[5,4-b]pyridin-4-yl]cyclohexane-1-carbonitrile |

InChI |

InChI=1S/C22H27N7O2/c1-15-13-31-10-9-28(15)19-11-17(22(30)6-4-21(2,14-23)5-7-22)16-12-25-29(20(16)26-19)18-3-8-24-27-18/h3,8,11-12,15,30H,4-7,9-10,13H2,1-2H3,(H,24,27)/t15-,21?,22?/m1/s1 |

InChIキー |

WBVUJJIWUYNDHF-IYJORBIASA-N |

異性体SMILES |

C[C@@H]1COCCN1C2=NC3=C(C=NN3C4=CC=NN4)C(=C2)C5(CCC(CC5)(C)C#N)O |

正規SMILES |

CC1COCCN1C2=NC3=C(C=NN3C4=CC=NN4)C(=C2)C5(CCC(CC5)(C)C#N)O |

製品の起源 |

United States |

Foundational & Exploratory

Atr-IN-9: A Technical Guide to the Mechanism of Action of a Potent ATR Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action of Atr-IN-9, a potent inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical regulator of the DNA Damage Response (DDR), a network of pathways essential for maintaining genomic integrity. Due to the heightened replication stress and frequent DDR defects in cancer cells, ATR has emerged as a key therapeutic target in oncology.

Core Mechanism of Action

This compound functions as a highly potent, small-molecule inhibitor of the ATR serine/threonine kinase. The primary mechanism is the competitive inhibition of the ATP-binding site within the kinase domain of ATR. By occupying this site, this compound prevents the phosphorylation of ATR's numerous downstream substrates, thereby disrupting the signaling cascade that responds to DNA damage and replication stress.[1][2]

The most critical downstream effector of ATR is the checkpoint kinase 1 (CHK1).[1] In response to single-stranded DNA (ssDNA) that forms at stalled replication forks or sites of DNA damage, ATR is activated and phosphorylates CHK1 at serine 345 (Ser345).[3] This phosphorylation event activates CHK1, which in turn orchestrates cell cycle arrest, primarily at the G2/M checkpoint, to provide time for DNA repair.[1][4]

By inhibiting ATR, this compound effectively blocks the phosphorylation and activation of CHK1.[1] This abrogation of the checkpoint signaling cascade forces cells with damaged DNA to proceed prematurely into mitosis, leading to catastrophic genomic instability. This process, often termed "mitotic catastrophe," results in cell death. This mechanism is particularly effective in cancer cells that have lost the G1 checkpoint (e.g., due to p53 mutations) and are therefore heavily reliant on the S and G2 checkpoints regulated by ATR for survival.[4][5]

Quantitative Data Summary

This compound has been identified as a potent ATR inhibitor with high efficacy in biochemical assays.[6][7][8] While a comprehensive public kinase selectivity profile for this compound is not available, the table below includes its reported IC50 value against ATR. For context and comparison, data for other well-characterized, selective ATR inhibitors (Berzosertib/VE-822 and Ceralasertib/AZD6738) against key kinases in the PIKK family (ATR, ATM, DNA-PK, mTOR) are also provided.

| Compound | ATR IC50 (nM) | ATM IC50 (nM) | DNA-PK IC50 (nM) | mTOR IC50 (nM) |

| This compound | 10 [6][7][8] | Data not available | Data not available | Data not available |

| Berzosertib (VE-822) | 19 | 2,600 | 18,100 | >20,000 |

| Ceralasertib (AZD6738) | 1 | >2,000 | >2,000 | 30 |

Note: IC50 values can vary depending on assay conditions. The data for Berzosertib and Ceralasertib are provided as representative examples of selective ATR inhibitors.

Experimental Protocols

The following are detailed, representative methodologies for key experiments used to characterize the mechanism of action of ATR inhibitors like this compound.

In Vitro ATR Kinase Assay (IC50 Determination)

This protocol describes a biochemical assay to measure the 50% inhibitory concentration (IC50) of a compound against the ATR kinase.

-

Objective: To quantify the potency of the inhibitor against purified ATR enzyme.

-

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) or radiometric assay is used to measure the phosphorylation of a specific substrate by the ATR/ATRIP enzyme complex in the presence of varying concentrations of the inhibitor.

-

Materials:

-

Recombinant human ATR/ATRIP complex.

-

Substrate: GST-p53 or a synthetic peptide substrate.

-

ATP (at or near Km concentration for the enzyme).

-

Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20).

-

This compound or test compound, serially diluted in DMSO.

-

Detection Reagents: For TR-FRET, a europium-labeled anti-phospho-serine antibody and an APC-labeled anti-GST antibody. For radiometric assays, [γ-32P]ATP.

-

384-well assay plates.

-

-

Methodology:

-

Prepare serial dilutions of this compound in DMSO and then dilute into the Kinase Assay Buffer.

-

Add a small volume (e.g., 2.5 µL) of the diluted inhibitor to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

-

Add the ATR/ATRIP enzyme and substrate mixture to the wells.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the detection reagents (e.g., TR-FRET antibodies) and incubate to allow for binding.

-

Read the plate on a suitable plate reader (e.g., a TR-FRET capable reader).

-

Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular ATR Target Engagement Assay (Western Blot)

This protocol describes a cell-based assay to confirm that the inhibitor can access and engage its target in a cellular context by measuring the phosphorylation of ATR's direct substrate, CHK1.

-

Objective: To determine the effect of the inhibitor on ATR signaling in response to DNA damage in cultured cells.

-

Principle: Cells are treated with a DNA damaging agent to activate the ATR pathway. The ability of the inhibitor to block ATR-mediated phosphorylation of CHK1 (Ser345) is then assessed by quantitative Western blotting.

-

Materials:

-

Human cancer cell line (e.g., U2OS, HeLa, or HT29).

-

Cell culture medium, FBS, and supplements.

-

DNA damaging agent: Hydroxyurea (HU) or UV radiation source.

-

This compound or test compound.

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer system.

-

PVDF or nitrocellulose membranes.

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary Antibodies: Rabbit anti-phospho-CHK1 (Ser345), Mouse anti-total CHK1, Rabbit or Mouse anti-β-Actin (loading control).

-

Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Imaging system (e.g., ChemiDoc).

-

-

Methodology:

-

Cell Plating: Seed cells in 6-well plates and allow them to adhere and grow to ~70-80% confluency.

-

Inhibitor Pre-treatment: Pre-treat cells with various concentrations of this compound (e.g., 0, 10, 30, 100, 300 nM) for 1-2 hours.

-

DNA Damage Induction: Induce DNA damage by adding a final concentration of ~2 mM Hydroxyurea for 2-4 hours, or by exposing cells to a controlled dose of UV-C radiation (e.g., 10-20 J/m²).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate using supplemented Lysis Buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody for phospho-CHK1 (Ser345) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Apply ECL substrate and capture the signal using an imaging system.

-

-

Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for total CHK1 and a loading control like β-Actin.

-

Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-CHK1 signal to the total CHK1 and/or loading control signal to determine the dose-dependent inhibition of ATR activity.

-

Mandatory Visualizations

Caption: The ATR signaling pathway is activated by replication stress, leading to the phosphorylation of CHK1, which initiates cell cycle arrest. This compound directly inhibits ATR kinase activity, blocking this protective response.

Caption: Experimental workflow for a cell-based Western blot assay to measure the inhibition of ATR-mediated CHK1 phosphorylation by this compound.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. protocols.io [protocols.io]

- 3. RP-3500: A Novel, Potent, and Selective ATR Inhibitor that is Effective in Preclinical Models as a Monotherapy and in Combination with PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro kinase assay [protocols.io]

- 5. ATR Kinase Inhibition Protects Non-cycling Cells from the Lethal Effects of DNA Damage and Transcription Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. molbiolcell.org [molbiolcell.org]

- 8. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of VE-821: A Potent and Selective ATR Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA Damage Response (DDR), a critical network for maintaining genomic integrity. In many cancer cells, other DDR pathways, such as the one governed by ATM kinase, are compromised, leading to a heightened dependency on ATR for survival. This creates a synthetic lethal vulnerability and makes ATR a prime target for anticancer therapies. This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and biological evaluation of VE-821, a potent and highly selective, ATP-competitive inhibitor of ATR kinase.

Discovery and Rationale

VE-821 emerged from a medicinal chemistry campaign aimed at identifying potent and selective ATR inhibitors from an aminopyrazine scaffold. The discovery, detailed in the Journal of Medicinal Chemistry, focused on developing compounds that could potentiate the effects of DNA-damaging agents in cancer cells while sparing normal cells.[1] VE-821 (designated as compound 45 in the initial publication) was identified as a lead candidate due to its high affinity for ATR, excellent selectivity against related PIKK family kinases like ATM and DNA-PK, and its ability to effectively block ATR signaling in cellular models.[1]

Mechanism of Action

ATR is activated by single-stranded DNA (ssDNA) that forms at stalled replication forks or during the processing of DNA lesions.[2] Once active, ATR phosphorylates a multitude of substrates, most notably the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest and promote DNA repair.[3] This allows cells time to resolve the DNA damage before proceeding with cell division.

VE-821 acts as an ATP-competitive inhibitor, binding to the kinase domain of ATR and preventing the phosphorylation of its downstream targets.[3] By inhibiting ATR, VE-821 abrogates the S and G2/M cell cycle checkpoints, forcing cells with damaged DNA to enter mitosis prematurely.[4] This leads to mitotic catastrophe and subsequent cell death, a process particularly effective in cancer cells that carry a high load of replication stress or have defects in other checkpoint pathways.

References

- 1. Discovery of potent and selective inhibitors of ataxia telangiectasia mutated and Rad3 related (ATR) protein kinase as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The novel ATR inhibitor VE-821 increases sensitivity of pancreatic cancer cells to radiation and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

The Selectivity Profile of Atr-IN-9 (Camonsertib/RP-3500): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of Atr-IN-9, a potent and selective inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase. This compound, also known as Camonsertib or RP-3500, is a clinical-stage therapeutic agent under development by Repare Therapeutics for the treatment of various cancers.[1][2] Understanding its selectivity is paramount for predicting its efficacy, potential off-target effects, and overall therapeutic window.

Executive Summary

This compound is a highly potent inhibitor of ATR kinase with an IC50 of 10 nM.[3] Its selectivity has been evaluated against other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family and a broader panel of kinases, demonstrating a favorable profile with significant selectivity for ATR over closely related kinases such as ATM, DNA-PK, and mTOR. This high selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target toxicities.

Data Presentation: Kinase Selectivity of this compound

The following table summarizes the quantitative data on the inhibitory activity of this compound against key kinases, providing a clear comparison of its selectivity.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. ATR |

| ATR | 1.0 - 10 | - |

| mTOR | 30 | ~3-30 |

| ATM | >2,000 | >200-2,000 |

| DNA-PK | >2,000 | >200-2,000 |

| PI3Kα | >2,000 | >200-2,000 |

Data compiled from publicly available information.[3][4]

Experimental Protocols

The determination of the kinase selectivity profile of a compound like this compound involves a series of robust biochemical and cell-based assays. Below are detailed methodologies representative of those used in the characterization of kinase inhibitors.

Biochemical Kinase Inhibition Assay (General Protocol)

This assay directly measures the ability of the inhibitor to block the enzymatic activity of the target kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.

Materials:

-

Recombinant human kinases (e.g., ATR, ATM, DNA-PK, mTOR, PI3Kα)

-

Kinase-specific peptide or protein substrate

-

ATP (Adenosine triphosphate), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) or coupled to a reporter system

-

This compound (test compound) at various concentrations

-

Assay buffer (containing appropriate salts, DTT, and cofactors)

-

96- or 384-well assay plates

-

Scintillation counter or luminescence/fluorescence plate reader

Procedure:

-

Compound Preparation: A serial dilution of this compound is prepared in the assay buffer to create a range of concentrations.

-

Reaction Mixture Preparation: The kinase, substrate, and assay buffer are combined in the wells of the assay plate.

-

Inhibitor Incubation: The serially diluted this compound is added to the reaction mixture and incubated for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding to the kinase.

-

Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Termination of Reaction: The reaction is stopped by the addition of a stop solution (e.g., EDTA or a high concentration of non-radiolabeled ATP).

-

Detection of Kinase Activity:

-

Radiometric Assay: The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated radiolabel is quantified using a scintillation counter.

-

Non-Radiometric Assays: Luminescence-based assays (e.g., Kinase-Glo®) measure the depletion of ATP, while fluorescence-based assays can measure the generation of ADP or the phosphorylation of a specific antibody-recognized epitope on the substrate.

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound relative to a control with no inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Target Engagement Assay (General Protocol)

This assay confirms that the inhibitor can access and engage its target within a cellular context.

Objective: To measure the inhibition of ATR-dependent signaling in cells treated with this compound.

Materials:

-

Human cancer cell line (e.g., U2OS)

-

Cell culture medium and supplements

-

This compound at various concentrations

-

DNA damaging agent (e.g., Hydroxyurea or UV irradiation) to activate the ATR pathway

-

Antibodies specific for total and phosphorylated Chk1 (a direct downstream substrate of ATR)

-

Lysis buffer

-

Western blotting or ELISA reagents

Procedure:

-

Cell Culture and Treatment: Cells are seeded in multi-well plates and allowed to adhere. The cells are then treated with a serial dilution of this compound for a specified time.

-

ATR Pathway Activation: Following inhibitor treatment, the cells are exposed to a DNA damaging agent to induce ATR activation.

-

Cell Lysis: The cells are washed and then lysed to release cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent analysis.

-

Detection of Target Phosphorylation:

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against phospho-Chk1 and total Chk1. The signal is detected using chemiluminescence.

-

ELISA: A sandwich ELISA can be used to quantify the levels of phospho-Chk1 in the cell lysates.

-

-

Data Analysis: The level of Chk1 phosphorylation is normalized to the total Chk1 level for each treatment condition. The percentage of inhibition of ATR activity is calculated relative to the control (DNA damage alone). The cellular IC50 is determined from the dose-response curve.

Mandatory Visualizations

ATR Signaling Pathway and Inhibition by this compound

Caption: ATR signaling pathway activation by DNA damage and its inhibition by this compound.

Experimental Workflow for Kinase Selectivity Profiling

Caption: A generalized workflow for determining the selectivity profile of a kinase inhibitor.

References

- 1. Repare Therapeutics Provides Corporate Update and Highlights Anticipated Key 2024 Milestones - BioSpace [biospace.com]

- 2. Ataxia telangiectasia and Rad3-related (ATR) inhibitor camonsertib dose optimization in patients with biomarker-selected advanced solid tumors (TRESR study) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RP-3500: A Novel, Potent, and Selective ATR Inhibitor that is Effective in Preclinical Models as a Monotherapy and in Combination with PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of ATR Inhibitors in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Ataxia Telangiectasia and Rad3-related (ATR) protein kinase inhibitors in cell culture experiments. ATR is a critical regulator of the DNA damage response (DDR), and its inhibition is a promising strategy in cancer therapy. This document outlines the mechanism of action, provides quantitative data for common ATR inhibitors, and details protocols for key in vitro assays.

Application Notes

Introduction to ATR Inhibitors

Ataxia Telangiectasia and Rad3-related (ATR) is a serine/threonine-protein kinase that plays a pivotal role in maintaining genomic stability, particularly in response to replication stress and DNA single-strand breaks.[1][2][3] Cancer cells often exhibit increased replication stress due to oncogene activation and defects in cell cycle checkpoints, making them highly dependent on the ATR signaling pathway for survival.[2][3]

ATR inhibitors are small molecules that block the catalytic activity of the ATR kinase.[3] By inhibiting ATR, these compounds prevent the phosphorylation of downstream targets, most notably Checkpoint Kinase 1 (Chk1).[1] This abrogation of the ATR-Chk1 signaling cascade disrupts cell cycle checkpoints, prevents the stabilization of stalled replication forks, and ultimately leads to the accumulation of lethal DNA damage and cell death, a concept known as synthetic lethality, especially in tumors with deficiencies in other DDR pathways like ATM or p53.[4][5]

Commonly Investigated ATR Inhibitors:

-

Berzosertib (M6620, VE-822, VX-970): A potent and selective ATR inhibitor currently in clinical trials.[2][6]

-

Ceralasertib (AZD6738): An orally bioavailable and selective ATR kinase inhibitor.[2][6]

-

Elimusertib (BAY-1895344): A potent and selective ATR inhibitor with demonstrated anti-tumor activity.[7]

-

VE-821: A first-generation potent and selective ATR inhibitor, often used as a research tool.[2][6]

-

Gartisertib (VX-803): An orally active and selective ATR inhibitor.[7]

-

Camonsertib (RP-3500): An orally active and selective ATR kinase inhibitor.[7]

-

M1774: A novel and highly potent ATR inhibitor.[8]

Mechanism of Action

Upon detection of replication stress, ATR is activated and phosphorylates a multitude of substrates to coordinate the cellular response.[2] The primary downstream effector is Chk1.[1] The key functions of the ATR signaling pathway include:

-

Cell Cycle Checkpoint Activation: Activated Chk1 phosphorylates and inactivates Cdc25 phosphatases, leading to the inhibition of cyclin-dependent kinases (CDKs) and subsequent cell cycle arrest, primarily at the G2/M transition. This provides time for DNA repair before entry into mitosis.[2][3]

-

Replication Fork Stabilization and Repair: ATR signaling is crucial for stabilizing stalled replication forks, preventing their collapse into highly toxic double-strand breaks, and promoting their restart.[2]

-

Suppression of Origin Firing: To prevent further DNA damage, the ATR pathway inhibits the firing of new replication origins.[2]

ATR inhibitors disrupt these critical functions, leading to catastrophic consequences for cancer cells under replication stress.

Key Applications in Cell Culture

-

Monotherapy in DDR-Deficient Cancers: ATR inhibitors can be used as single agents to selectively kill cancer cells with defects in other DDR pathways (e.g., ATM- or p53-deficient tumors) through synthetic lethality.[4]

-

Combination Therapy: A major application is to sensitize cancer cells to DNA-damaging agents such as chemotherapy (e.g., cisplatin, gemcitabine, topoisomerase inhibitors) and ionizing radiation.[1][9]

-

Research Tool: ATR inhibitors are invaluable for studying the fundamental biology of the DNA damage response, replication stress, and cell cycle control.

Data Presentation

Table 1: IC50 Values of Selected ATR Inhibitors in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological function. The values presented below are for single-agent treatment and can vary based on the assay conditions and duration of treatment.

| ATR Inhibitor | Cell Line | Cancer Type | IC50 (nM) |

| Berzosertib (VE-822) | HT29 | Colorectal Cancer | 19 |

| Ceralasertib (AZD6738) | HCT116 | Colorectal Cancer | >1000 |

| Elimusertib (BAY-1895344) | LoVo | Colorectal Cancer | 7 |

| VE-821 | HT29 | Colorectal Cancer | 26 |

| M4344 | DU145 | Prostate Cancer | Value not specified |

| Gartisertib (VX-803) | LoVo | Colorectal Cancer | Value not specified |

| Camonsertib (RP-3500) | Various | Various | 1 |

Note: This table is a summary of representative data. Researchers should consult the primary literature for detailed experimental conditions and IC50 values in their specific cell lines of interest.

Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol outlines the assessment of cell viability following treatment with an ATR inhibitor.

Materials:

-

Cell line of interest

-

Complete growth medium

-

ATR inhibitor stock solution (typically in DMSO)

-

Opaque-walled 96-well plates suitable for luminescence measurements

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Plate cells into opaque-walled 96-well plates at a predetermined density to ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of the ATR inhibitor in complete growth medium. Aspirate the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (DMSO at the same concentration as the highest drug dose).

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

-

Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of cell viability by normalizing the luminescent signal of the treated wells to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value using non-linear regression analysis.[8][10]

Protocol 2: Western Blotting for ATR Pathway Inhibition

This protocol is to confirm the on-target effect of the ATR inhibitor by measuring the phosphorylation of the downstream target Chk1.

Materials:

-

Cell line of interest

-

Complete growth medium

-

ATR inhibitor

-

DNA damage-inducing agent (e.g., Hydroxyurea [HU] or UV radiation)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE equipment and reagents

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% w/v non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Chk1 (Ser345), anti-total Chk1, anti-GAPDH or β-actin

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates or 10 cm dishes. Once they reach 70-80% confluency, pre-treat with the ATR inhibitor (e.g., 1 µM) for 1-2 hours.

-

Induction of Replication Stress: Add a DNA damaging agent (e.g., 2 mM HU for 4 hours) to induce ATR activation.[11]

-

Cell Lysis: Aspirate the medium, wash cells with ice-cold PBS, and add 100-200 µL of ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.[12][13]

-

Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

-

Protein Quantification: Determine the protein concentration of each sample using the BCA assay.

-

Western Blotting: a. Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[12] c. Block the membrane in blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against phospho-Chk1 (Ser345) overnight at 4°C. e. Wash the membrane three times with TBST. f. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash three times with TBST.

-

Detection: Apply the ECL substrate and visualize the bands using a chemiluminescence imager.

-

Analysis: Strip the membrane and re-probe for total Chk1 and a loading control (GAPDH or β-actin) to confirm equal protein loading and to normalize the phospho-Chk1 signal. A reduction in the phospho-Chk1 signal in the presence of the ATR inhibitor confirms its activity.[11][14]

Protocol 3: Flow Cytometry for Cell Cycle Analysis

This protocol is for analyzing the effects of ATR inhibitors on cell cycle distribution.

Materials:

-

Cell line of interest

-

Complete growth medium

-

ATR inhibitor

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI)/RNase Staining Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the ATR inhibitor at the desired concentration for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant containing any floating cells.

-

Fixation: Wash the cells once with PBS. Resuspend the cell pellet in 1 mL of PBS and add dropwise to 4 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.

-

Storage: Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).

-

Staining: Centrifuge the fixed cells at 300 x g for 5 minutes to pellet. Discard the ethanol and wash the pellet with PBS. Resuspend the cells in 500 µL of PI/RNase Staining Buffer.

-

Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. ATR inhibition, particularly in combination with DNA damage, is expected to abrogate the G2/M checkpoint, leading to a decrease in the G2/M population and potentially an increase in the sub-G1 population (indicative of apoptosis).[15][16]

Mandatory Visualizations

Caption: ATR signaling pathway activation by replication stress and its inhibition.

Caption: Experimental workflows for evaluating ATR inhibitors in cell culture.

Caption: Logical flow from ATR inhibition to cancer cell death.

References

- 1. What are ATR inhibitors and how do they work? [synapse.patsnap.com]

- 2. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The novel ATR inhibitor M1774 induces replication protein overexpression and broad synergy with DNA-targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ATR pathway inhibition is synthetically lethal in cancer cells with ERCC1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. origene.com [origene.com]

- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 14. Stepwise Activation of the ATR Signaling Pathway upon Increasing Replication Stress Impacts Fragile Site Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ATR CONTRIBUTES TO CELL CYCLE ARREST AND SURVIVAL AFTER CISPLATIN BUT NOT OXALIPLATIN - PMC [pmc.ncbi.nlm.nih.gov]

- 16. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]

solubility and preparation of Atr-IN-9 for experiments

Application Notes and Protocols for ATR Inhibitors

Atr-IN-9: Solubility and Preparation for Experiments

Disclaimer: Information regarding a specific compound designated "this compound" is not publicly available. It is presumed that this may be an internal or alternative name for a known Ataxia Telangiectasia and Rad3-related (ATR) protein kinase inhibitor. This document provides detailed information and protocols for two widely studied and representative ATR inhibitors, VE-821 and its analog VE-822 (Berzosertib/VX-970) , which are likely to have similar applications and handling procedures.

These notes are intended for researchers, scientists, and drug development professionals working with ATR inhibitors in a laboratory setting.

Introduction to ATR Inhibition

Ataxia Telangiectasia and Rad3-related (ATR) is a crucial serine/threonine-protein kinase involved in the DNA damage response (DDR). It plays a pivotal role in detecting and responding to single-stranded DNA (ssDNA) and stalled replication forks, thereby maintaining genomic integrity. Inhibition of ATR can sensitize cancer cells, particularly those with existing DNA repair defects (e.g., ATM mutations), to DNA-damaging agents like chemotherapy and radiation. VE-821 and VE-822 are potent and selective ATP-competitive inhibitors of ATR kinase.

Data Presentation: Solubility of ATR Inhibitors

The solubility of VE-821 and VE-822 in various solvents is summarized below. This data is essential for preparing stock solutions and experimental dilutions.

| Compound | Solvent | Solubility | Reference |

| VE-821 | DMSO | ≥62.5 mg/mL (>170 mM) | [1] |

| ~20 mg/mL | [2] | ||

| 74 mg/mL (200.86 mM) | [3] | ||

| DMF | ~50 mg/mL | [2] | |

| 1:2 DMF:PBS (pH 7.2) | ~0.3 mg/mL | [2] | |

| Water | Insoluble (< 0.1 mg/mL) | [4] | |

| VE-822 | DMSO | ≥50 mg/mL | [5] |

| (Berzosertib) | 23-92 mg/mL (49-198 mM) | [6] | |

| 0.1N HCl (aq) | Soluble | [7] |

Note: For aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like DMSO or DMF before diluting with the aqueous buffer. Aqueous solutions of VE-821 are not recommended for storage for more than one day[2]. When using DMSO, it is advisable to use a fresh, anhydrous grade, as absorbed moisture can reduce solubility[3][6].

Experimental Protocols

Protocol 1: Preparation of ATR Inhibitor Stock Solution for In Vitro Use

This protocol describes the preparation of a high-concentration stock solution of VE-821 or VE-822 in DMSO, suitable for cell culture experiments.

Materials:

-

VE-821 or VE-822 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer and/or sonicator

Procedure:

-

Weighing: Accurately weigh the desired amount of VE-821 or VE-822 powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

-

Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, warm the tube to 37°C for 10 minutes and/or use an ultrasonic bath for a few minutes to aid dissolution[1][5]. Ensure the final solution is clear.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability (up to 6 months at -20°C, and 1 year at -80°C)[4].

Protocol 2: In Vitro Cell-Based Assay with an ATR Inhibitor

This protocol outlines a general procedure for treating cultured cancer cells with an ATR inhibitor, often in combination with a DNA-damaging agent.

Materials:

-

Cancer cell line of interest cultured in appropriate medium

-

ATR inhibitor stock solution (e.g., 10 mM in DMSO)

-

DNA-damaging agent (e.g., cisplatin, gemcitabine, or ionizing radiation)

-

Cell culture plates (e.g., 96-well for viability assays)

-

Phosphate-buffered saline (PBS)

-

Cell viability reagent (e.g., MTS or CellTiter-Glo)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and let them adhere overnight.

-

Preparation of Working Solutions: Prepare serial dilutions of the ATR inhibitor from the DMSO stock solution in a complete culture medium. The final DMSO concentration in the culture should be kept low (typically ≤0.1%) to avoid solvent toxicity[8].

-

Treatment:

-

Single Agent: Add the ATR inhibitor working solutions to the cells at various concentrations (e.g., 10 nM to 10 µM).

-

Combination Treatment: Pre-treat cells with the ATR inhibitor for a specific duration (e.g., 1-2 hours) before adding the DNA-damaging agent. Alternatively, co-treat with both agents simultaneously. Typical concentrations for VE-821 and VE-822 in combination studies range from 80 nM to 10 µM[1][6][9].

-

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours)[1].

-

Assay: Perform a cell viability assay according to the manufacturer's instructions to determine the effect of the treatment.

Protocol 3: Preparation and Administration of VE-822 for In Vivo Animal Studies

This protocol describes the formulation of VE-822 for oral administration in mouse xenograft models.

Materials:

-

VE-822 powder

-

Vitamin E d-alpha tocopheryl polyethylene glycol 1000 succinate (TPGS)

-

Sterile water or saline

-

Oral gavage needles

Procedure:

-

Formulation Preparation: Prepare a 10% (w/v) solution of Vitamin E TPGS in sterile water. This will serve as the vehicle.

-

Dissolving VE-822: Dissolve the required amount of VE-822 powder in the 10% Vitamin E TPGS vehicle to achieve the desired final concentration for dosing (e.g., for a 60 mg/kg dose in a mouse receiving 200 µL, the concentration would be 6 mg/mL)[10][11].

-

Administration: Administer the formulated VE-822 to the animals via oral gavage. The dosing schedule can vary, for example, daily for several consecutive days or on alternate days[10][12].

-

Combination with other agents: For combination studies, VE-822 is often administered a few hours before radiation or alongside chemotherapy[10][11].

Visualizations

Caption: ATR Signaling Pathway and Inhibition.

Caption: In Vitro Experimental Workflow.

References

- 1. glpbio.com [glpbio.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. gemcitabinehcl.com [gemcitabinehcl.com]

- 6. selleckchem.com [selleckchem.com]

- 7. axonmedchem.com [axonmedchem.com]

- 8. VE-821 | ATM/ATR | TargetMol [targetmol.com]

- 9. mdpi.com [mdpi.com]

- 10. Targeting ATR in vivo using the novel inhibitor VE-822 results in selective sensitization of pancreatic tumors to radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ATR inhibitors VE-821 and VX-970 sensitize cancer cells to topoisomerase I inhibitors by disabling DNA replication initiation and fork elongation responses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Inducing Synthetic Lethality in Cancer Cells with ATR Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Note: Due to the limited availability of published research and detailed experimental data for the specific compound "Atr-IN-9," this document provides comprehensive application notes and protocols based on well-characterized and widely studied ATR inhibitors, including VE-821, Ceralasertib (AZD6738), and Berzosertib (M6620) . These inhibitors serve as exemplary models to illustrate the principles and methodologies for inducing synthetic lethality in cancer cells by targeting the ATR kinase. This compound is a potent ATR inhibitor with a reported IC50 of 10 nM, extracted from patent WO2020087170A1, compound 59.[1]

Introduction

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical component of the DNA Damage Response (DDR) pathway, playing a pivotal role in maintaining genomic stability, particularly in response to replication stress.[2] Cancer cells, often characterized by rapid proliferation and genomic instability, experience high levels of endogenous replication stress, making them highly dependent on the ATR signaling pathway for survival. This dependency creates a therapeutic window for ATR inhibitors (ATRi).

Synthetic lethality is a promising anti-cancer strategy that exploits the genetic vulnerabilities of tumor cells. It occurs when the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone is viable. A key synthetic lethal interaction exists between the inhibition of ATR and deficiencies in other DDR proteins, most notably Ataxia Telangiectasia Mutated (ATM).[3][4] ATM-deficient cancer cells are particularly reliant on ATR for survival, and treatment with an ATRi can lead to catastrophic DNA damage and apoptosis.[1][3]

These application notes provide a summary of quantitative data for exemplary ATR inhibitors and detailed protocols for key in vitro experiments to study their synthetic lethal effects in cancer cells.

Data Presentation: Efficacy of Exemplary ATR Inhibitors

The following tables summarize the in vitro efficacy of VE-821, Ceralasertib (AZD6738), and Berzosertib (M6620) in various cancer cell lines. The IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values demonstrate the potency of these inhibitors.

| Inhibitor | Cell Line | Cancer Type | IC50 / GI50 (µM) | Notes |

| VE-821 | AGS | Gastric Cancer | 13.7 | 72h treatment |

| MKN-45 | Gastric Cancer | 11.3 | 72h treatment | |

| K562 | Chronic Myelogenous Leukemia | 0.8 (IC50) | - | |

| Ceralasertib (AZD6738) | LoVo | Colorectal Cancer | 0.52 | 72h MTT assay[3] |

| NCI-H1373 | Lung Cancer | 5.32 | 72h MTT assay[3] | |

| H460 | Non-Small Cell Lung Cancer | 1.05 (GI50) | 48h CellTiter-Glo assay[1] | |

| H23 | Non-Small Cell Lung Cancer | 2.38 (GI50) | 48h CellTiter-Glo assay[1] | |

| SNU-601 (ATM-deficient) | Gastric Cancer | ~0.1 | 5-day treatment[1] | |

| SNU-484 (ATM-proficient) | Gastric Cancer | >1 | 5-day treatment[1] | |

| Berzosertib (M6620/VX-970) | Cal-27 | Head and Neck Squamous Cell Carcinoma | 0.285 | 72h Resazurin assay[5][6] |

| FaDu | Head and Neck Squamous Cell Carcinoma | 0.252 | 72h Resazurin assay[5][6] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of synthetic lethality induced by ATR inhibitors in ATM-deficient cancer cells and a general experimental workflow for evaluating these compounds.

Experimental Protocols

Here are detailed protocols for key experiments to assess the synthetic lethal effects of ATR inhibitors.

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxicity of an ATR inhibitor.[7]

Materials:

-

Cancer cell lines (e.g., ATM-proficient and ATM-deficient)

-

Complete cell culture medium

-

ATR inhibitor (e.g., AZD6738) dissolved in DMSO

-

96-well plates

-

MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[7]

-

Prepare serial dilutions of the ATR inhibitor in complete medium.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the ATR inhibitor. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[7]

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis for p-CHK1 and γH2AX

This protocol is for detecting the inhibition of ATR activity and the induction of DNA damage.[1][8]

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-CHK1 (Ser345), Rabbit anti-CHK1, Mouse anti-phospho-Histone H2A.X (Ser139) (γH2AX), and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse cell pellets in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

Determine protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions: p-CHK1 (1:1000), CHK1 (1:1000), γH2AX (1:1000), β-actin (1:5000).

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Immunofluorescence for γH2AX Foci Formation

This protocol allows for the visualization and quantification of DNA double-strand breaks.[5][9][10]

Materials:

-

Cells grown on coverslips in a 24-well plate

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (0.1% Triton X-100 in PBS)

-

Blocking solution (5% BSA in PBS)

-

Primary antibody: Mouse anti-phospho-Histone H2A.X (Ser139) (1:500 to 1:800 dilution)

-

Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-mouse)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells with the ATR inhibitor for the desired time.

-

Fix the cells with 4% PFA for 10 minutes at room temperature.[10]

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.[10]

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with blocking solution for 1 hour at room temperature.[10]

-

Incubate with the primary γH2AX antibody diluted in blocking solution overnight at 4°C.[10]

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (e.g., 1:1000 dilution) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI (e.g., 300 nM in PBS) for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Image the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol is used to determine the effect of ATR inhibitors on cell cycle progression.[2][11][12]

Materials:

-

Treated and untreated cells

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)

-

Flow cytometer

Procedure:

-

Harvest approximately 1 x 10^6 cells by trypsinization and wash with PBS.

-

Resuspend the cell pellet in 500 µL of PBS.

-

While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[2]

-

Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).[12]

-

Centrifuge the fixed cells at 1000 x g for 5 minutes and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate at 37°C for 30 minutes in the dark.[13]

-

Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Conclusion

Targeting ATR with small molecule inhibitors is a promising therapeutic strategy for cancers with defects in the DNA damage response, particularly those with ATM deficiency. The protocols and data presented here for exemplary ATR inhibitors provide a framework for researchers to investigate the synthetic lethal effects of novel ATR inhibitors like this compound. By utilizing these methodologies, scientists can elucidate the mechanisms of action, identify sensitive cancer cell populations, and contribute to the development of more effective and personalized cancer therapies.

References

- 1. The orally active and bioavailable ATR kinase inhibitor AZD6738 potentiates the anti-tumor effects of cisplatin to resolve ATM-deficient non-small cell lung cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vet.cornell.edu [vet.cornell.edu]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Depletion of ATR selectively sensitizes ATM-deficient human mammary epithelial cells to ionizing radiation and DNA-damaging agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. crpr-su.se [crpr-su.se]

- 6. Clonogenic assay of cells in vitro [pubmed.ncbi.nlm.nih.gov]

- 7. The Application of ATR Kinase Inhibitor AZD6738 in Combination with Radiotherapy for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The ATR Inhibitor VE-821 Enhances the Radiosensitivity and Suppresses DNA Repair Mechanisms of Human Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. Protocols [moorescancercenter.ucsd.edu]

Application Notes and Protocols for ATR-IN-9 Drug Synergy Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATR (Ataxia Telangiectasia and Rad3-related) kinase is a critical regulator of the DNA Damage Response (DDR), a network of signaling pathways that collectively sense, signal, and repair DNA lesions.[1][2] In many cancer cells, other DDR pathways, such as the G1 checkpoint, are often inactivated, leading to a greater reliance on the S and G2/M checkpoints, which are primarily controlled by ATR.[3][4] This dependency makes ATR an attractive therapeutic target. ATR inhibitors, such as ATR-IN-9, can induce synthetic lethality in cancer cells with specific DDR defects (e.g., ATM loss) and can synergize with DNA-damaging agents and other targeted therapies.[4][5]

These application notes provide a comprehensive guide for designing and conducting preclinical drug synergy studies with this compound. The protocols outlined below will enable researchers to identify synergistic drug combinations, elucidate mechanisms of action, and generate robust data to support further drug development.

Rationale for this compound Combination Therapies

The primary rationale for using this compound in combination therapies is to enhance the therapeutic window and overcome resistance. By inhibiting ATR, cancer cells are less able to cope with the DNA damage induced by other agents, leading to increased cell death.[5]

Potential Synergistic Partners for this compound:

-

DNA Damaging Agents (e.g., Carboplatin, Gemcitabine): These agents cause DNA lesions that activate ATR. Combining them with this compound prevents the necessary cell cycle arrest and DNA repair, leading to mitotic catastrophe and apoptosis.[4][5] Preclinical and clinical studies have shown that the timing of administration is crucial, with maximal synergy observed when the ATR inhibitor is given 12-24 hours after the DNA-damaging agent.[3][5]

-

PARP Inhibitors (e.g., Olaparib): In cancers with deficiencies in homologous recombination repair (e.g., BRCA1/2 mutations), PARP inhibitors lead to the accumulation of single-strand breaks that are converted to double-strand breaks during replication. These replication-associated lesions are recognized by ATR. The combination of a PARP inhibitor and an ATR inhibitor can be highly synergistic in this context.[6][7]

-

Radiotherapy: Radiation induces DNA double-strand breaks, activating the DDR. ATR inhibition can prevent the repair of this damage, thereby radiosensitizing tumor cells.[4]

-

Other Targeted Agents: Combinations with inhibitors of other cell cycle or DNA repair proteins, such as CDK5, PI3K, and EZH2 inhibitors, are also being explored.[8]

Experimental Design for In Vitro Synergy Studies

A systematic approach is required to identify and validate synergistic drug combinations in vitro. This typically involves determining the potency of individual agents, followed by combination studies at various concentrations and ratios.

Preliminary Single-Agent Dose-Response Assays

Before assessing synergy, it is essential to determine the half-maximal inhibitory concentration (IC50) of this compound and the potential combination agent in the cancer cell lines of interest.

Table 1: Experimental Parameters for Single-Agent IC50 Determination

| Parameter | Recommendation |

| Cell Lines | Select a panel of cancer cell lines with varying genetic backgrounds (e.g., p53 status, ATM expression, BRCA mutations). |

| Drug Concentrations | Use a broad range of concentrations for each drug, typically in a log or semi-log serial dilution (e.g., 8-10 concentrations). |

| Assay | Cell viability assays such as MTT or MTS are commonly used.[9][10] |

| Incubation Time | Typically 72 hours, but can be optimized based on cell doubling time. |

| Replicates | Perform each experiment in triplicate. |

Combination Drug Synergy Assays

Once the IC50 values are determined, synergy can be assessed using a matrix of drug concentrations. The Chou-Talalay method is a widely accepted approach for quantifying drug synergy.

Table 2: Experimental Design for Combination Synergy Studies

| Parameter | Recommendation |

| Drug Concentration Matrix | A 5x5 or 7x7 matrix of concentrations centered around the IC50 values of each drug is recommended. |

| Combination Ratio | Both constant and non-constant ratio combinations can be tested. |

| Assay | Cell viability assays (MTT, MTS), clonogenic survival assays.[11][12] |

| Data Analysis | Calculate the Combination Index (CI) using software like CompuSyn. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. |

Key Experimental Protocols

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][9]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat cells with this compound, the combination agent, or the combination of both at various concentrations. Include vehicle-treated control wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[14]

Clonogenic Survival Assay

The clonogenic assay assesses the ability of a single cell to form a colony, which is a measure of its reproductive integrity.[11][15]

Protocol:

-

Cell Treatment: Treat cells in culture flasks with the drugs for a specified duration.

-

Cell Plating: After treatment, trypsinize the cells, count them, and seed a known number of cells into 6-well plates. The number of cells seeded will need to be optimized based on the expected survival fraction.[12]

-

Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

-

Fixing and Staining: Gently wash the plates with PBS, fix the colonies with a solution like 10% neutral buffered formalin, and then stain with 0.5% crystal violet.[11]

-

Colony Counting: Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group.

Apoptosis (Annexin V) Assay

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell surface using fluorescently labeled Annexin V.[1][16]

Protocol:

-

Cell Treatment: Treat cells with the drug combinations as previously described.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Staining: Wash the cells with PBS and then resuspend them in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.[17][18]

-

Incubation: Incubate the cells for 15 minutes at room temperature, protected from light.[18]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blotting for DDR Pathway Analysis

Western blotting can be used to assess the activation of the ATR signaling pathway and downstream markers of DNA damage.[19][20]

Protocol:

-

Protein Extraction: Lyse treated cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a Bradford or BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Antibody Incubation: Block the membrane and then incubate with primary antibodies against key DDR proteins (e.g., phospho-ATR, phospho-Chk1, γH2AX). Follow with an appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison. The primary output of synergy studies is the Combination Index (CI).

Table 3: Example of Combination Index (CI) Data Presentation

| This compound (nM) | Combination Drug (nM) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |

| 50 | 100 | 0.65 | 0.75 | Synergy |

| 100 | 200 | 0.85 | 0.50 | Strong Synergy |

| 25 | 50 | 0.40 | 1.05 | Additive |

| 200 | 400 | 0.95 | 1.20 | Antagonism |

Visualizations

ATR Signaling Pathway

Caption: Simplified ATR signaling pathway in response to DNA damage.

Experimental Workflow for In Vitro Synergy Screening

Caption: Workflow for in vitro drug synergy screening.

Logical Relationship of Synergy Analysis

Caption: Logical flow of drug synergy data analysis.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Synergistic Antitumor Effects Exploited from the Inhibition of Ataxia Telangiectasia and RAD3-Related Protein Kinase (ATR) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. Far western blotting as a rapid and efficient method for detecting interactions between DNA replication and DNA repair proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. broadpharm.com [broadpharm.com]

- 11. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]

- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. bosterbio.com [bosterbio.com]

- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - ES [thermofisher.com]

- 18. kumc.edu [kumc.edu]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Application Notes and Protocols for Western Blot Analysis of p-Chk1 following Atr-IN-9 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), a network of signaling pathways that maintain genomic integrity.[1] In response to DNA single-strand breaks and replication stress, ATR is activated and phosphorylates a multitude of downstream targets, a key one being the serine/threonine-protein kinase Chk1.[2][3] This phosphorylation, specifically at Ser345, activates Chk1, which in turn orchestrates cell cycle arrest, DNA repair, and stabilization of replication forks.[4] The ATR-Chk1 signaling pathway is therefore essential for cell survival under conditions of genomic stress.[5][6]

Given its central role in the DDR, ATR has emerged as a promising target for cancer therapy. Many cancer cells exhibit increased reliance on the ATR-Chk1 pathway for survival due to underlying genomic instability or replication stress.[7] Inhibition of ATR can selectively sensitize these cancer cells to DNA-damaging agents or induce synthetic lethality.

Atr-IN-9 is a potent and selective inhibitor of ATR kinase with an IC50 of 10 nM.[2] By inhibiting ATR, this compound prevents the phosphorylation and activation of Chk1, thereby abrogating the downstream DDR signaling. This application note provides a detailed protocol for performing a Western blot to detect the phosphorylation of Chk1 at Ser345 (p-Chk1) in cells treated with this compound, a key pharmacodynamic biomarker for assessing the inhibitor's cellular activity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ATR-Chk1 signaling pathway and the experimental workflow for the Western blot analysis.

Caption: ATR-Chk1 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for Western blot analysis of p-Chk1.

Experimental Protocols

Cell Culture and Treatment with this compound

-

Seed cells of interest (e.g., HeLa, U2OS) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

-

Incubate the cells in a humidified incubator at 37°C with 5% CO2.

-

Once the desired confluency is reached, treat the cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) for a predetermined time (e.g., 1, 2, 4, or 24 hours). A vehicle control (e.g., DMSO) should be included.

-

Optional: To induce a robust p-Chk1 signal, cells can be co-treated with a DNA damaging agent such as Hydroxyurea (HU) at a final concentration of 2 mM for the last 4 hours of the this compound treatment.

Cell Lysis for Phosphoprotein Analysis

Note: It is crucial to perform all lysis steps on ice with ice-cold buffers to preserve protein phosphorylation.[8]

-

After treatment, aspirate the cell culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Completely aspirate the final PBS wash.

-

Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.

-

Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysates on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Transfer the supernatant (clarified lysate) to a new pre-chilled microcentrifuge tube.

Protein Quantification

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

Normalize the protein concentration of all samples with lysis buffer.

SDS-PAGE

-

Prepare protein samples for loading by adding 4X Laemmli sample buffer to a final concentration of 1X and boiling at 95-100°C for 5 minutes.

-

Load equal amounts of protein (typically 20-30 µg) into the wells of a 4-12% Bis-Tris SDS-PAGE gel.

-

Include a pre-stained protein ladder to monitor the migration of proteins.

-

Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom of the gel.

Protein Transfer

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

-

After transfer, briefly wash the membrane with deionized water and then with Tris-Buffered Saline with 0.1% Tween-20 (TBST).

Immunodetection

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[8]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Chk1 (Ser345) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. (See table below for recommended antibody and dilution).

-

Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.

Detection

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for the recommended time.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

Stripping and Re-probing for Total Chk1 and Loading Control

-

To normalize the p-Chk1 signal, the membrane can be stripped and re-probed for total Chk1 and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane with TBST and incubate with a mild stripping buffer.

-

After stripping, wash the membrane thoroughly and repeat the immunodetection protocol starting from the blocking step with the primary antibody for total Chk1, followed by the loading control antibody.

Data Presentation: Quantitative Parameters for Western Blot

| Parameter | Recommendation |

| Cell Lysis Buffer | RIPA buffer with protease and phosphatase inhibitors |

| Protein Loading Amount | 20-30 µg per lane |

| Gel Percentage | 4-12% Bis-Tris SDS-PAGE |

| Transfer Membrane | PVDF |

| Blocking Buffer | 5% BSA in TBST |

| Primary Antibody: p-Chk1 (Ser345) | Rabbit anti-p-Chk1 (Ser345) |

| Primary Antibody Dilution: p-Chk1 | 1:1000 - 1:2000 in 5% BSA/TBST |

| Primary Antibody: Total Chk1 | Mouse or Rabbit anti-Chk1 |

| Primary Antibody Dilution: Total Chk1 | 1:1000 in 5% BSA/TBST |

| Loading Control Antibody | Mouse or Rabbit anti-β-actin or GAPDH |

| Loading Control Dilution | 1:5000 - 1:10000 in 5% BSA/TBST |

| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG |

| Secondary Antibody Dilution | 1:2000 - 1:5000 in 5% BSA/TBST |

| Detection Method | Enhanced Chemiluminescence (ECL) |

Note: Optimal antibody concentrations and incubation times may need to be determined empirically for specific cell lines and experimental conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ATR Antibody (#2790) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 3. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 4. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ATR-mediated regulation of nuclear and cellular plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel insight into mechanisms for ATR activation by chromatin structures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Cellular Functions of ATR for Therapeutic Targeting: Embryogenesis to Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest with Atr-IN-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atr-IN-9 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR) and cell cycle checkpoints. ATR activation is a key cellular response to replication stress and certain types of DNA damage.[1][2] Once activated, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (Chk1), to orchestrate cell cycle arrest, facilitate DNA repair, and maintain genomic stability.[1][3][4] Inhibition of ATR signaling can disrupt these processes, leading to the abrogation of cell cycle checkpoints, particularly the G2/M checkpoint, and can induce synthetic lethality in cancer cells with specific DNA repair defects or high levels of endogenous replication stress.[5][6] This makes ATR inhibitors like this compound promising candidates for cancer therapy, both as monotherapy and in combination with DNA-damaging agents.

These application notes provide a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining.

Principle of the Assay

Flow cytometry with propidium iodide staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide is a fluorescent intercalating agent that stoichiometrically binds to DNA. Consequently, the amount of PI fluorescence emitted by a stained cell is directly proportional to its DNA content. Cells in the G2/M phase, having replicated their DNA, will have twice the DNA content and approximately twice the fluorescence intensity of cells in the G0/G1 phase. Cells in the S phase, actively synthesizing DNA, will have an intermediate DNA content and fluorescence intensity. By analyzing a large population of cells, a DNA content frequency histogram can be generated, from which the percentage of cells in each phase of the cell cycle can be quantified.

Treatment of cells with an ATR inhibitor such as this compound is expected to cause a dysregulation of cell cycle checkpoints. A common outcome is the abrogation of the G2/M checkpoint, leading to a decrease in the percentage of cells in the G2/M phase and potentially an accumulation in other phases or the induction of apoptosis, which can be observed as a sub-G1 peak.

Data Presentation

The following table summarizes representative data on the effects of this compound on cell cycle distribution in a hypothetical cancer cell line. It is important to note that the specific effects can vary depending on the cell line, drug concentration, and treatment duration.

| Treatment | Concentration (nM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | % Cells in Sub-G1 (Apoptosis) |

| Vehicle Control (DMSO) | 0 | 45.2 ± 2.1 | 25.8 ± 1.5 | 29.0 ± 1.8 | 1.5 ± 0.3 |

| This compound | 100 | 48.5 ± 2.5 | 30.1 ± 1.9 | 18.4 ± 1.2 | 3.0 ± 0.5 |

| This compound | 500 | 55.3 ± 3.0 | 28.5 ± 2.2 | 10.2 ± 0.9 | 6.0 ± 0.8 |

| This compound | 1000 | 60.1 ± 3.5 | 22.3 ± 2.0 | 5.6 ± 0.7 | 12.0 ± 1.1 |

Data are presented as mean ± standard deviation from three independent experiments.

Signaling Pathways and Experimental Workflow

ATR Signaling Pathway in DNA Damage Response

Caption: ATR signaling pathway activation and downstream effects.

Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for flow cytometry-based cell cycle analysis.

Experimental Protocols

Materials and Reagents

-

Cancer cell line of interest (e.g., HeLa, U2OS, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound (stock solution in DMSO)

-

Dimethyl sulfoxide (DMSO, vehicle control)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Trypsin-EDTA

-

70% Ethanol, ice-cold

-

RNase A solution (100 µg/mL in PBS)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometry tubes

Equipment

-

Cell culture incubator (37°C, 5% CO₂)

-

Laminar flow hood

-

Centrifuge

-

Flow cytometer equipped with a 488 nm laser

-

Vortex mixer

-

Pipettes and sterile tips

Protocol

1. Cell Seeding and Treatment

a. Culture the selected cancer cell line in complete medium to approximately 70-80% confluency. b. Harvest the cells using trypsin-EDTA and perform a cell count. c. Seed the cells into 6-well plates at a density that will allow them to reach 60-70% confluency at the time of harvesting (e.g., 2-5 x 10⁵ cells/well). d. Allow the cells to adhere and grow for 24 hours in the incubator. e. Prepare serial dilutions of this compound in complete medium from the DMSO stock. A final concentration range of 100 nM to 1 µM is a reasonable starting point. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration. f. Replace the medium in the wells with the medium containing the different concentrations of this compound or the vehicle control. g. Incubate the cells for a predetermined time. A 24 to 48-hour incubation is a common starting point for cell cycle analysis.

2. Cell Harvesting and Fixation